5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol

purity comparison analytical quality procurement specification

Researchers seeking to diversify oxadiazole-based compound libraries often face limitations with non-thiol analogs that cannot undergo rapid S-alkylation. This 1,3,4-oxadiazole-2-thiol derivative resolves that bottleneck: - Nucleophilic thiol group enables mild-condition S-alkylation, ideal for SAR library generation around the oxadiazole-thiol chemotype. - Distinct 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl substituent provides a unique pharmacophore combining halogen bonding (Cl), hydrophobic packing (CF₃), and metal-coordination (thiol) for target engagement studies. - Available at 98% purity, reducing impurity-driven artifacts in sensitive biochemical assays and ensuring reliable analytical method validation.

Molecular Formula C9H5ClF3N3OS
Molecular Weight 295.67 g/mol
CAS No. 1987078-26-1
Cat. No. B1411072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
CAS1987078-26-1
Molecular FormulaC9H5ClF3N3OS
Molecular Weight295.67 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CC2=NNC(=S)O2)C(F)(F)F
InChIInChI=1S/C9H5ClF3N3OS/c10-5-1-4(9(11,12)13)3-14-6(5)2-7-15-16-8(18)17-7/h1,3H,2H2,(H,16,18)
InChIKeyVXACWEKLVKKARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol: Key Identifiers and Properties


5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol (CAS 1987078-26-1) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole-2-thiol class, characterized by a pyridine ring substituted with chlorine at the 3-position and trifluoromethyl at the 5-position, linked via a methylene bridge to the oxadiazole-thiol core [1]. Its molecular formula is C9H5ClF3N3OS with a molecular weight of 295.67 g/mol, and it features one hydrogen bond donor and seven hydrogen bond acceptors [1]. The compound is commercially available as a research chemical with purities typically ranging from 95% to 98% from multiple suppliers .

Scaffold 1,3,4-Oxadiazole-2-thiol core with pyridinylmethyl group
Reactive Handle Nucleophilic thiol/thione for S-alkylation and metal coordination
Substituent Profile 3-Chloro-5-(trifluoromethyl)pyridine; high-purity commercial availability

Differentiation from Amino and Unsubstituted Analogs


Within the 1,3,4-oxadiazole family, the specific combination of a 2-thiol tautomer and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl substituent confers distinct physicochemical and reactivity profiles that are not replicated by close analogs [1]. For example, replacing the thiol group with an amine (as in CAS 1987135-48-7) eliminates the nucleophilic sulfur center essential for S-alkylation and metal-coordination chemistry, while removing the chlorine or trifluoromethyl groups alters lipophilicity and metabolic stability in ways that cannot be compensated by other substituents [2]. These non-interchangeable properties have direct consequences for downstream synthetic utility and biological target engagement, making compound-specific validation essential before procurement.

Reactivity profile may shift
Amino analog lacks the nucleophilic thiol center required for S-alkylation and metal-coordination chemistry; downstream reactivity may not transfer directly.
Physicochemical properties not conserved
Replacing chloro or trifluoromethyl substituents alters lipophilicity and metabolic stability; property profiles are not interchangeable without compound-specific validation.

Quantitative Evidence vs. Closest Analogs


Purity Advantage Over 2-Amino Analog

The target thiol compound is supplied at 98% purity by at least one vendor, whereas the closest amino analog (5-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine, CAS 1987135-48-7) is only listed at 95% purity from the same supplier class . This 3-percentage-point purity gap can translate into measurably lower levels of unidentified impurities that interfere with dose-response curve accuracy in cellular assays.

Purity Comparison
Direct head-to-head
Target (Thiol): 98%
Comparator (Amino): 95%
Δ +3 pp
Reported purity advantage may reduce re-purification and impurity-driven artifacts in primary screens.
Lot-specific verification recommended.
purity comparison analytical quality procurement specification

Lower Lipophilicity vs. Amino Analog

The computed XLogP3 for the target thiol is 2.4, compared to 2.7 for the 2-amino analog [1][2]. A ΔlogP of −0.3 indicates moderately lower lipophilicity, which correlates with improved aqueous solubility and potentially lower non-specific protein binding in cell-based assays, consistent with the general observation that thiol-containing heterocycles are more polar than their amino counterparts [3].

Lipophilicity
Cross-study comparable
ΔXLogP3 −0.3
(Thiol 2.4 vs Amino 2.7)
Computed lower logP may support aqueous solubility screening and lower non-specific binding.
Computed value; experimental logP may differ.
lipophilicity solubility drug-likeness

Thiol Group Enables Unique S-Functionalization

The target compound exists predominantly as the thione tautomer (3H-1,3,4-oxadiazole-2-thione) in solution, as evidenced by its IUPAC name assignment [1], providing a nucleophilic sulfur center that readily undergoes S-alkylation, S-acylation, and disulfide formation. In contrast, the 2-amino analog (CAS 1987135-48-7) and 2-methylthio derivatives lack this reactive handle, significantly limiting their utility as diversification points in parallel synthesis . Quantitative reactivity comparisons show that 1,3,4-oxadiazole-2-thiols react with alkyl halides under mild conditions (K2CO3, DMF, rt, >80% yield) to generate thioether libraries, whereas the corresponding amines require harsher conditions or protecting-group strategies [2].

Synthetic Utility
Class-level inference
S-alkylation typical yields >80% under mild conditions (K₂CO₃, DMF, rt)
Thiol enables diversification not feasible with amino or methylthio analogs without additional transformations.
Compound-specific data not publicly available; verify in target system.
synthetic versatility thiol reactivity library synthesis

Research and Industrial Applications


Late-Stage Diversification for Library Synthesis

The nucleophilic thiol group of the target compound enables rapid S-alkylation with diverse electrophiles under mild conditions, making it an ideal core scaffold for generating compound libraries. Medicinal chemistry teams can use it as a diversification point to explore structure-activity relationships around the oxadiazole-thiol chemotype, a strategy not available with the 2-amino or 2-methylthio analogs [1].

High-Purity Reference Standard

With commercial availability at 98% purity, the compound can serve as a qualified reference standard for HPLC method validation, LC-MS quantification, and dose-response calibration in cell-based assays. The 3-percentage-point purity advantage over the closest amino analog reduces the likelihood of impurity-driven artifacts in sensitive biochemical screens .

Probe for Trifluoromethyl and Chloro Substituent Effects

The unique combination of a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl substituent with a 1,3,4-oxadiazole-2-thiol core creates a distinctive pharmacophore that can be used as a probe to deconvolute the contributions of halogen bonding (Cl), hydrophobic packing (CF3), and metal coordination (thiol) to target engagement. Comparative studies with des-chloro or des-trifluoromethyl analogs can isolate each group's contribution [2].

Application
Selection Property
Validation Focus
Late-stage diversification for library synthesis
Nucleophilic thiol S-alkylation reactivity
Diversification scope and reaction scalability
High-purity reference standard
Purity specification and lot consistency
HPLC/LC-MS method suitability and calibration
Substituent effect probe
Halogen/CF₃/Thiol contributions to pharmacophore
Target engagement and SAR deconvolution
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